Adamantane-1-carbonyl isothiocyanate

Vue d'ensemble

Description

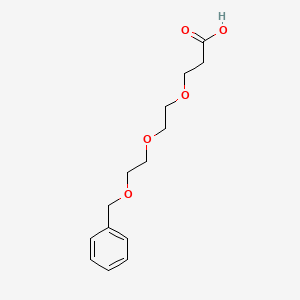

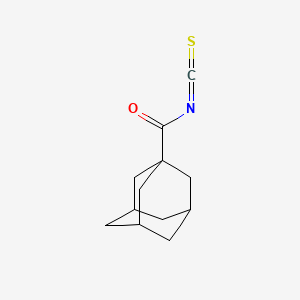

Adamantane-1-carbonyl isothiocyanate is a derivative of adamantane, a compound characterized by a rigid, diamond-like structure that has been the backbone for numerous compounds with applications in the pharmaceutical industry. The adamantane moiety has been incorporated into drugs for antiviral, antidiabetic, and neurodegenerative disease treatments, demonstrating its versatility and importance in clinical practice .

Synthesis Analysis

The synthesis of adamantane-1-carbonyl isothiocyanate involves the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate, which yields the isothiocyanate in situ. This intermediate can then be further reacted with various amines to produce a range of thiourea derivatives . Additionally, the synthesis of related adamantane derivatives, such as 1-adamantyl isothiocyanate, can be achieved by reacting 1,3-dehydroadamantane with isothiocyanic acid under mild conditions .

Molecular Structure Analysis

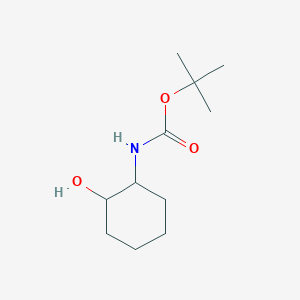

The molecular structure of adamantane-1-carbonyl isothiocyanate derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction, FTIR, and NMR spectroscopy. These studies have revealed that the adamantane core typically retains its chair conformation, while the substituents can influence the overall molecular geometry . Intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation .

Chemical Reactions Analysis

Adamantane-1-carbonyl isothiocyanate serves as a versatile intermediate for the synthesis of various thiourea derivatives. These derivatives exhibit a range of chemical reactivities, depending on the nature of the substituents attached to the thiourea moiety. For instance, the presence of halogen substituents can lead to the formation of weak intermolecular interactions, such as halogen bonds, which influence the supramolecular architecture of the resulting compounds . The reactivity of these compounds can also be tailored for specific applications, such as antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-1-carbonyl isothiocyanate derivatives are closely related to their molecular structure. Vibrational spectroscopy studies have provided insights into the bond strengths and conformational dynamics of these compounds . The adamantane core imparts a high degree of thermal stability and rigidity to the molecules, which can affect their physicochemical properties, such as solubility and melting points . The presence of functional groups, such as halogens or naphthyl rings, can further modify these properties, leading to compounds with specific characteristics suitable for their intended applications .

Applications De Recherche Scientifique

Field: Chemistry

- Application : Adamantane-1-carbonyl isothiocyanate is used in the synthesis of thiourea derivatives .

- Method of Application : The compound is synthesized using ammonium thiocyanate . The vibrational analysis of the synthesized compound revealed the presence of intermolecular hydrogen bonds .

- Results : The synthesis resulted in two thiourea derivatives of adamantane-1-carbonyl isothiocyanate .

Field: Medicinal Chemistry

- Application : Adamantane derivatives have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties .

- Method of Application : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .

- Results : These derivatives have shown potential in the development of treatments for various diseases .

Field: Catalyst Development

- Application : Adamantane derivatives are used in catalyst development .

- Method of Application : The unique stability and reactivity of adamantane derivatives make them suitable for use in catalysts .

- Results : The use of these derivatives in catalysts has led to improved efficiency in various chemical reactions .

Field: Nanomaterials

- Application : Adamantane derivatives are used in the development of nanomaterials .

- Method of Application : The unique structural properties of adamantane derivatives make them suitable for use in nanomaterials .

- Results : These derivatives have been used to create nanomaterials with unique properties .

Field: Synthetic Precursors

- Application : Adamantane-1-carbonyl isothiocyanate derivatives can serve as synthetic precursors of new heterocycles .

- Method of Application : The synthesis of these derivatives can be achieved using various chemical reactions .

- Results : The synthesized heterocycles can have a wide range of applications in diverse fields such as pharmacology and materials science .

Field: Biological Activities

- Application : Adamantane-1-carbonyl isothiocyanate derivatives exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

- Method of Application : These derivatives can be synthesized and tested for their biological activities using various experimental procedures .

- Results : The results can vary depending on the specific derivative and the biological activity being tested .

Safety And Hazards

Adamantane, the parent compound of adamantane-1-carbonyl isothiocyanate, is classified as an aquatic acute 3 and aquatic chronic 4 hazard according to the GHS classification . It is harmful to aquatic life and may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.

Propriétés

IUPAC Name |

adamantane-1-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGFZKBIFZTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558986 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1-carbonyl isothiocyanate | |

CAS RN |

54979-99-6 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)